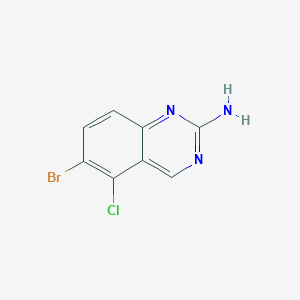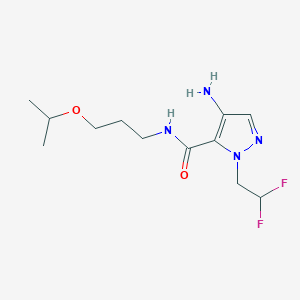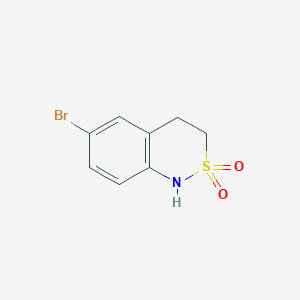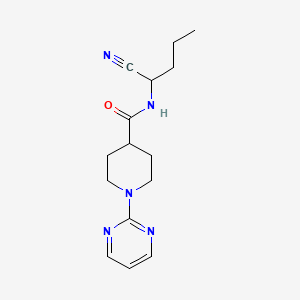![molecular formula C11H18Cl2N4 B2731886 1-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyrrolidine dihydrochloride CAS No. 2093582-30-8](/img/structure/B2731886.png)
1-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyrrolidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyrrolidine dihydrochloride” is a chemical compound with the CAS Number: 2093582-30-8 . It is related to a group of compounds that have been identified as Bcl-xL protein inhibitors . These compounds are being researched for their potential use as pro-apoptotic agents for treating cancer, autoimmune diseases, or immune system diseases .
Scientific Research Applications
Antimicrobial Activity
Pyridazine and its derivatives have shown a wide range of pharmacological activities, including antimicrobial properties . This makes it a potential candidate for the development of new antimicrobial drugs.
Antidepressant Properties
The compound has been associated with antidepressant effects . This suggests that it could be used in the treatment of mental health disorders such as depression.
Anti-hypertensive Effects
The compound has demonstrated anti-hypertensive properties . This means it could potentially be used in the management of high blood pressure.
Anticancer Activity
Research has indicated that the compound has anticancer properties . This suggests that it could be used in cancer treatment strategies.
Antiplatelet Activity
The compound has shown antiplatelet activity . This could make it useful in preventing blood clots.
Antiulcer Properties
The compound has demonstrated antiulcer properties . This suggests potential applications in the treatment of ulcers.
Herbicidal Properties
The compound has been found to have herbicidal properties . This suggests it could be used in the development of new herbicides.
Antifeedant Activity
The compound has shown antifeedant activity . This could make it useful in pest control strategies.
Mechanism of Action
This compound is related to a group of compounds that have been identified as Bcl-xL protein inhibitors . Bcl-xL is a protein that prevents apoptosis, or programmed cell death. By inhibiting this protein, these compounds could potentially induce apoptosis in cancer cells, autoimmune disease cells, or cells involved in immune system diseases .
properties
IUPAC Name |
3-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4.2ClH/c1-2-6-15(5-1)11-7-9-8-12-4-3-10(9)13-14-11;;/h7,12H,1-6,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERBEXMSGZNRFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C3CCNCC3=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyrrolidine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2731804.png)


![Ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate](/img/structure/B2731810.png)
![5-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2731811.png)
![N-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2731812.png)

![4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}-N-(2,4-dimethoxybenzyl)benzamide](/img/structure/B2731816.png)
![2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline](/img/structure/B2731817.png)

![(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine](/img/structure/B2731820.png)

![1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B2731824.png)
